molecular formula C18H17N3O3S2 B2931087 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide CAS No. 396724-84-8

3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide

Cat. No. B2931087
CAS RN: 396724-84-8
M. Wt: 387.47
InChI Key: SREANRVOIOEPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The structure of benzamides is usually analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The in vitro antioxidant activity of benzamides can be determined by total antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Anti-inflammatory Activity

This compound has been studied for its potential anti-inflammatory properties. Derivatives of benzothiazole, which is part of this compound’s structure, have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory process . These findings suggest that the compound could be useful in developing new anti-inflammatory drugs.

Antimicrobial Activity

Thiazole derivatives are known to possess antimicrobial properties. The structural component of benzothiazole in the compound under discussion could contribute to antimicrobial activity, making it a candidate for the development of new antimicrobial agents .

Antitumor Activity

Compounds containing the thiazole moiety have been associated with antitumor and cytotoxic activities. This suggests that our compound of interest could be explored for its potential use in cancer therapy, particularly in the design of molecules that can target specific cancer cells .

Neuroprotective Applications

Thiazoles have been reported to have neuroprotective effects. Given the presence of a thiazole ring in the compound, it could be investigated for its ability to protect neuronal cells against damage, which is valuable in the treatment of neurodegenerative diseases .

Analgesic Properties

The analgesic properties of thiazole derivatives make them interesting for pain management research. The compound could be part of studies aiming to develop new pain relief medications with potentially fewer side effects than current options .

Antioxidant Effects

Thiazole compounds have also been noted for their antioxidant capabilities. As oxidative stress is a factor in many diseases, the compound could be valuable in creating antioxidants that help protect cells from damage caused by free radicals .

Enzyme Inhibition

The compound could be used in studies focused on enzyme inhibition. Its structure suggests potential activity against various enzymes, which could lead to the development of drugs that manage conditions by targeting specific enzymatic pathways .

Drug Design and Synthesis

Lastly, the compound’s structure makes it a suitable candidate for drug design and synthesis. Its molecular framework could be modified to enhance its pharmacological properties or to create derivatives with specific therapeutic actions .

Future Directions

By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . Further, molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

3,5-dimethoxy-N-[(2-methyl-1,3-benzothiazol-6-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-10-19-15-5-4-12(8-16(15)26-10)20-18(25)21-17(22)11-6-13(23-2)9-14(7-11)24-3/h4-9H,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREANRVOIOEPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.